molecular formula C10H24ClN B13771065 3,5-Dimethyl-3-octanamine hydrochloride CAS No. 56065-50-0

3,5-Dimethyl-3-octanamine hydrochloride

Cat. No.: B13771065
CAS No.: 56065-50-0
M. Wt: 193.76 g/mol
InChI Key: FZWXVOALTQENST-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-octanamine hydrochloride is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3-octanamine hydrochloride typically involves the alkylation of a primary or secondary amine with an appropriate alkyl halide. For instance, the reaction of 3,5-dimethyl-1-octanol with ammonia or a primary amine in the presence of a dehydrating agent can yield the desired amine. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up easily. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3-octanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: Reduction of the amine can lead to the formation of the corresponding alkane.

    Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used.

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Alkanes.

    Substitution: Alkyl halides or other substituted amines.

Scientific Research Applications

3,5-Dimethyl-3-octanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3-octanamine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Octanamine: A primary amine with a similar carbon chain length but lacking the additional methyl groups.

    3,5-Dimethyladamantanamine: A structurally similar compound with a different carbon skeleton.

    N,N-Dimethylethanamine: A tertiary amine with a shorter carbon chain.

Uniqueness

3,5-Dimethyl-3-octanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups on the carbon chain enhances its hydrophobicity and may influence its reactivity compared to other amines .

Properties

CAS No.

56065-50-0

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

3,5-dimethyloctan-3-ylazanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-5-7-9(3)8-10(4,11)6-2;/h9H,5-8,11H2,1-4H3;1H

InChI Key

FZWXVOALTQENST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)(CC)[NH3+].[Cl-]

Origin of Product

United States

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